molecular formula C9H11N5 B023571 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole CAS No. 144035-22-3

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Cat. No. B023571
M. Wt: 189.22 g/mol
InChI Key: FUJKUTJPEGEMHG-UHFFFAOYSA-N
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Description

  • Triazole compounds, including those similar to "1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole," are significant in organic chemistry due to their varied biological and corrosion inhibition activities (Srivastava et al., 2016).

Synthesis Analysis

  • Synthesis of similar triazole compounds involves reactions that are energetically feasible at room temperature, being exothermic and spontaneous (Srivastava et al., 2016).
  • Other synthesis methods include multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide, leading to the formation of heterocyclic aromatic 1,2,3-triazole rings (Vo, 2020).

Molecular Structure Analysis

  • Density Functional Theory (DFT) calculations can be used to analyze the bond lengths and molecular structures of triazoles, showing good agreement with crystallographic values (Srivastava et al., 2016).

Chemical Reactions and Properties

  • The reactivity of similar compounds can be studied through molecular electrostatic potential surface and various electronic parameters (Srivastava et al., 2016).
  • Reactions with hydrazines, amidines, and carboxylic acids are common in the synthesis of diverse 1,2,4-triazoles (Castanedo et al., 2011).

Physical Properties Analysis

  • The vibrational modes of triazole compounds can be assigned based on potential energy distributions, with FT-IR and UV-visible spectra providing insights into their physical properties (Srivastava et al., 2016).

Chemical Properties Analysis

  • The chemical reactivity and potential biological activity of triazoles can be theoretically explored, indicating potential inhibitor properties for enzymes like cyclin-dependent kinase 5 (Srivastava et al., 2016).

Scientific Research Applications

  • Supramolecular Interactions and Applications : 1,2,3-triazoles, including derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, are known for their diverse supramolecular interactions. These interactions make them a versatile functional unit for applications in anion recognition, catalysis, and photochemistry beyond click chemistry (Schulze & Schubert, 2014).

  • Antimicrobial and Antitubercular Activity : Some newly synthesized 1,2,4-triazoles demonstrate promising antimicrobial and antitubercular activities. For example, a particular compound was found to have better antitubercular activity than the drug rifampicin (Patel, Khan, & Rajani, 2010).

  • Anticancer Potential : Fluorescent 1,2,4-triazole-peptide conjugates show promising anticancer activity against pediatric brain tumor cells and human embryonic kidney cell line (HEK293). This suggests potential applications as target-specific anticancer drugs (Ajmal, Yunus, Graham, & Leblanc, 2019).

  • Anti-Inflammatory and Antibacterial Properties : Novel 1,2,4-triazole derivatives have been found to exhibit high antibacterial, antifungal, and anti-inflammatory activities, surpassing some commercial antibiotics in effectiveness (El-Reedy & Soliman, 2020).

  • Applications in Organic Synthesis : The compound has been used in a one-pot method for the synthesis of 4-Aryl-1H-1,2,3-triazoles, which has potential applications in organic synthesis (Zhang, Kuang, & Yang, 2009).

  • Urease Inhibition and Antioxidant Activities : Synthesized compounds of this class have demonstrated excellent urease inhibition, potent antioxidant, and significant antibacterial activities (Hanif et al., 2012).

  • Cyclin-Dependent Kinase 5 Inhibition : A new triazole compound, potentially including derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, has shown inhibitory effects on cyclin-dependent kinase 5 enzyme, a promising avenue for the synthesis and design of new compounds with biological activities (Srivastava et al., 2016).

  • Antibacterial and Antifungal Activity : 4-Substituted-5-Aryl-1,2,4-Triazoles, which could include the studied compound, have shown promising antibacterial and antifungal activity against various bacteria and fungi (Colanceska-Ragenovic et al., 2001).

Future Directions

As “1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole” is used for scientific research and development , its future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJKUTJPEGEMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

CAS RN

144035-22-3, 212248-62-9
Record name 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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